molecular formula C13H12ClN B018684 3-(3-Chlorophenylethyl)pyridine CAS No. 31251-59-9

3-(3-Chlorophenylethyl)pyridine

Cat. No. B018684
CAS RN: 31251-59-9
M. Wt: 217.69 g/mol
InChI Key: CJWNRACOMOLTCH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of chlorophyll-a derivatives with a pyridyl group, similar to 3-(3-Chlorophenylethyl)pyridine, involves Wittig reactions and catalytic hydrogenation processes. These methods enable the introduction of the pyridyl group into the chlorophyll derivative, showcasing a methodology that could be adapted for synthesizing 3-(3-Chlorophenylethyl)pyridine (Yamamoto & Tamiaki, 2015).

Molecular Structure Analysis

The structural features of compounds related to 3-(3-Chlorophenylethyl)pyridine, such as 3-(diethylborylethynyl)pyridines, reveal nonplanar arrangements in cyclic trimers stabilized via intermolecular coordination bonds. These insights into molecular structure could be relevant for understanding the geometrical configuration of 3-(3-Chlorophenylethyl)pyridine and its derivatives (Wakabayashi et al., 2014).

Chemical Reactions and Properties

The chemical behavior of pyridine derivatives, including reactions with electron-rich amino-heterocycles and subsequent hydrolysis, can lead to a diverse set of fused pyridines. These reactions highlight the chemical reactivity and potential transformations of 3-(3-Chlorophenylethyl)pyridine derivatives (Iaroshenko et al., 2011).

Physical Properties Analysis

The physical properties of related compounds, such as N-substituted-3-hydroxy-2-methyl-4(1H)-pyridinones, have been explored through X-ray diffraction, mass spectrometry, and spectroscopic methods. These studies provide a foundation for understanding the physical characteristics of 3-(3-Chlorophenylethyl)pyridine, including its crystal structure and spectroscopic behavior (Nelson et al., 1988).

Chemical Properties Analysis

The investigation of 3-(Dichloroacetyl)chromone as a building block for synthesizing fused α-(Formyl)pyridines provides insights into the chemical properties and synthetic potential of 3-(3-Chlorophenylethyl)pyridine. These studies demonstrate the versatility and reactivity of such compounds in forming complex heterocyclic structures (Iaroshenko et al., 2011).

Safety And Hazards

Safety data sheets recommend wearing personal protective equipment when handling pyridine derivatives . They should not be inhaled, ingested, or come into contact with skin or eyes . They should be kept away from open flames, hot surfaces, and sources of ignition .

Future Directions

Pyridine and its derivatives continue to be a focus of research due to their significant clinical diversity . They are used as precursors for synthesizing target pharmaceuticals and agrochemicals . Future research may explore new synthesis methods and applications for these compounds .

properties

IUPAC Name

3-[2-(3-chlorophenyl)ethyl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN/c14-13-5-1-3-11(9-13)6-7-12-4-2-8-15-10-12/h1-5,8-10H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJWNRACOMOLTCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CCC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60602988
Record name 3-[2-(3-Chlorophenyl)ethyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60602988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-(3-Chlorophenyl)ethyl]pyridine

CAS RN

31251-59-9
Record name 3-[2-(3-Chlorophenyl)ethyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60602988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
GS Tahmisoglu - 2015 - search.proquest.com
Loratadine is one of the antihistamine drug active ingredients that reduce the effects of natural chemical histamine in the body. Histamine is the source of allergy symptoms such as …
Number of citations: 0 search.proquest.com

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